molecular formula C7H4Br2F2 B595730 1,4-Dibromo-2-(difluoromethyl)benzene CAS No. 1214383-36-4

1,4-Dibromo-2-(difluoromethyl)benzene

Cat. No.: B595730
CAS No.: 1214383-36-4
M. Wt: 285.914
InChI Key: IEPCGLUJNSMWTI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(difluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H4Br2F2 It is characterized by the presence of two bromine atoms and one difluoromethyl group attached to a benzene ring

Scientific Research Applications

1,4-Dibromo-2-(difluoromethyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Safety and Hazards

The safety data sheet for a similar compound, “1,4-Dimethoxybenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol.

    Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products Formed:

    Substitution Reactions: Formation of difluoromethyl-substituted aromatic compounds.

    Coupling Reactions: Formation of biaryl compounds with various functional groups.

    Reduction Reactions: Formation of 2-(difluoromethyl)benzene.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s bromine and difluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Uniqueness: 1,4-Dibromo-2-(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of halogenation and fluorination, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1,4-dibromo-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCGLUJNSMWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673315
Record name 1,4-Dibromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-36-4
Record name 1,4-Dibromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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